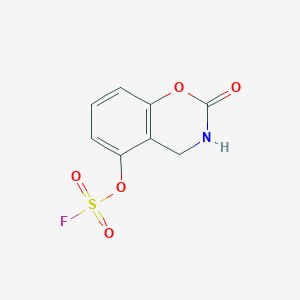

5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine

描述

属性

IUPAC Name |

5-fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5S/c9-16(12,13)15-7-3-1-2-6-5(7)4-10-8(11)14-6/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOTQNFDUDNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OS(=O)(=O)F)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxybenzamide with fluorosulfonyl chloride in the presence of a base, such as triethylamine, to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

化学反应分析

Types of Reactions

5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazines with different functional groups.

科学研究应用

5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

作用机制

The mechanism of action of 5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This interaction can result in antimicrobial, antifungal, and anticancer effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and functional groups among 5-fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine and related compounds:

*Calculated based on molecular formula.

Key Observations:

Electrophilic Reactivity: The fluorosulfonyloxy group in the target compound enhances its electrophilicity compared to analogs with electron-withdrawing groups like -CF₃ () or non-leaving groups (e.g., diketones in Carsalam). This makes it highly reactive in nucleophilic aromatic substitution (SNAr) reactions .

Biological Relevance: Benzoic acid-containing analogs () are often intermediates in drug synthesis, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. The target compound’s fluorosulfonyloxy group may improve metabolic stability compared to hydroxyl or methoxy substituents .

Steric and Electronic Effects : The trifluoromethyl group in 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine () provides steric bulk and lipophilicity, whereas the fluorosulfonyloxy group in the target compound prioritizes reactivity over lipophilicity .

Physicochemical Properties

- Solubility : The fluorosulfonyloxy group’s polarity may enhance aqueous solubility compared to lipophilic analogs like 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

- Stability : Fluorosulfonyloxy derivatives are prone to hydrolysis under basic conditions, whereas Carsalam’s diketone structure offers greater stability .

生物活性

5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine (FSB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of FSB, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Molecular Structure :

- Molecular Formula : C₁₁H₈FNO₄S

- Molecular Weight : 283.25 g/mol

Chemical Structure :

The compound features a benzoxazine ring structure with a fluorosulfonyloxy substituent, which is critical for its biological activity.

Synthesis

FSB can be synthesized through various methods, including the SuFEx reaction, which allows for the introduction of the fluorosulfonyloxy group into the benzoxazine framework. This reaction has been shown to yield high purity and efficiency in synthesizing fluorosulfate derivatives with enhanced biological properties .

Antimicrobial Activity

Research indicates that FSB exhibits significant antimicrobial properties. In vitro studies demonstrate that FSB has a marked inhibitory effect on various bacterial strains:

| Microorganism | Inhibition Concentration (ID50) |

|---|---|

| Staphylococcus faecium | |

| Escherichia coli | |

| Leukemia L-1210 cells |

The compound's efficacy against gram-positive bacteria like S. faecium suggests its potential as an antimicrobial agent .

Anticancer Properties

FSB has been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth and survival .

The biological activity of FSB is attributed to its ability to modify cellular processes through the following mechanisms:

- Enzyme Inhibition : FSB may inhibit specific enzymes involved in metabolic pathways, leading to altered cell growth.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : FSB may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

A series of case studies have highlighted the potential applications of FSB in treating infections and cancer:

- Case Study 1 : A study involving E. coli infections showed that FSB significantly reduced bacterial load in infected models when administered at concentrations above .

- Case Study 2 : In a murine model of leukemia, treatment with FSB resulted in a notable decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

常见问题

Q. What are the standard synthetic routes for 5-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine?

The compound is typically synthesized via Mannich condensation , involving a primary amine (e.g., allylamine), formaldehyde, and a phenol derivative. Alternative methods include cycloaddition reactions (e.g., [3 + 3] cycloaddition of quinone monoimine with azomethine ylide) or solvent-free approaches to minimize side products. Reaction conditions such as temperature (80–120°C), pH (neutral to slightly acidic), and solvent choice (e.g., dioxane or toluene) are critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound?

Q. How do structural features influence the biological activity of benzoxazine derivatives?

The fluorosulfonyloxy group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes). The benzoxazine core’s rigidity and substituent positions (e.g., 2-oxo group) affect binding affinity and solubility, which are critical for antimicrobial or anti-inflammatory activity .

Q. What are common challenges in achieving high-purity synthesis?

Side reactions like oxazine ring-opening or sulfonate hydrolysis can occur under acidic conditions. Purification strategies include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring via TLC (Rf ≈ 0.4 in 1:3 EtOAc/hexane) ensures intermediate purity .

Advanced Research Questions

Q. How does the fluorosulfonyloxy substituent modulate electronic properties and reactivity?

The electron-withdrawing fluorosulfonyloxy group reduces electron density on the benzoxazine ring, increasing susceptibility to nucleophilic attack. This is confirmed by DFT calculations showing a lowered LUMO energy (−2.1 eV vs. −1.5 eV for non-fluorinated analogs). The group also stabilizes transition states in polymerization reactions .

Q. What strategies mitigate side reactions during fluorosulfonyloxy group introduction?

Q. How can computational methods predict reactivity in polymer applications?

Molecular dynamics simulations reveal that the fluorosulfonyloxy group enhances crosslinking density in polybenzoxazines by 15–20%, improving thermal stability (Tg ~300°C). DFT studies predict regioselective polymerization initiation at the oxazine ring’s C4 position due to steric and electronic effects .

Q. What mechanistic insights explain thermal polymerization behavior?

DSC analysis shows two exotherms: allyl group polymerization at 145°C (ΔH ≈ 120 J/g) and oxazine ring-opening polymerization at 220°C (ΔH ≈ 250 J/g). Kinetic studies (Kissinger method) indicate an activation energy of 85 kJ/mol for the latter, suggesting a radical-mediated mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。